![molecular formula C17H18F3NO B5235234 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, cognition, and mood regulation.
Mecanismo De Acción
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine exerts its effects by binding to the sigma-1 receptor and blocking its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels and signaling pathways. By blocking the activity of the sigma-1 receptor, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine can modulate these signaling pathways and affect physiological processes such as pain perception, cognition, and mood regulation.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to reduce pain perception and improve cognitive function. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has several advantages for use in lab experiments. It is a highly selective antagonist of the sigma-1 receptor, making it a valuable tool to study the role of this receptor in various physiological processes. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is also relatively stable and easy to synthesize, making it a cost-effective compound for scientific research. However, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One area of research is the development of new sigma-1 receptor antagonists based on the structure of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. These compounds could have improved selectivity, potency, and pharmacokinetic properties compared to 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. Another area of research is the investigation of the sigma-1 receptor in various disease states, such as neurodegenerative diseases and cancer. Finally, further research is needed to establish the safety and efficacy of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine involves several steps, starting with the reaction of 3-methoxyphenylacetonitrile with trifluoromethylbenzylamine to form the intermediate 3-methoxyphenyl-N-(trifluoromethyl)benzylamine. This intermediate is then reacted with ethyl bromoacetate to form the final product, 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. The synthesis of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been extensively studied for its potential use in scientific research. One of the main applications of 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is as a tool to study the sigma-1 receptor. The sigma-1 receptor is a promising target for drug development, as it is involved in a variety of physiological processes. 2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been shown to be a selective antagonist of the sigma-1 receptor, making it a valuable tool to study the role of this receptor in various physiological processes.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-22-15-7-4-5-13(11-15)9-10-21-12-14-6-2-3-8-16(14)17(18,19)20/h2-8,11,21H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWTWRFUFSVJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)
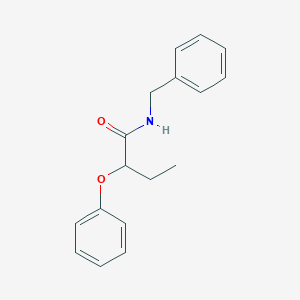
![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
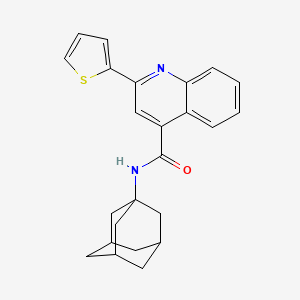
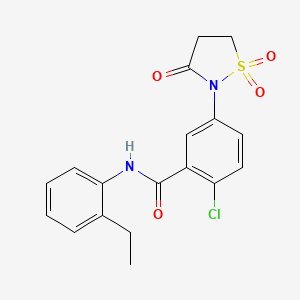
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
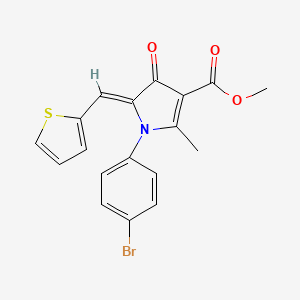
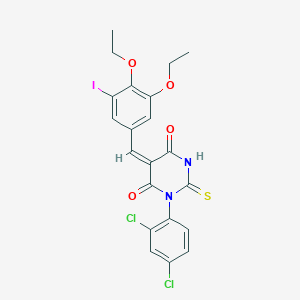
![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)